REACTION_SMILES
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[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23]([P:24]2(=[S:27])[S:25][P:26]([c:28]3[cH:29][cH:30][c:31]([O:32][CH3:33])[cH:34][cH:35]3)(=[S:36])[S:37]2)[cH:38][cH:39]1.[CH3:40][c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1.[F:1][c:2]1[cH:3][c:4]([NH:9][C:10](=[O:11])[c:12]2[n:13][cH:14][cH:15][cH:16][cH:17]2)[cH:5][c:6]([F:8])[cH:7]1>>[F:1][c:2]1[cH:3][c:4]([NH:9][C:10]([c:12]2[n:13][cH:14][cH:15][cH:16][cH:17]2)=[S:27])[cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1cc(F)cc(F)c1)c1ccccn1
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Name
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Type
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product
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Smiles
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Fc1cc(F)cc(NC(=S)c2ccccn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |